molecular formula C12H12Cl2O2 B11853829 2H-1-Benzopyran, 3,4-dichloro-7-methoxy-2,2-dimethyl- CAS No. 73739-03-4

2H-1-Benzopyran, 3,4-dichloro-7-methoxy-2,2-dimethyl-

Cat. No.: B11853829
CAS No.: 73739-03-4
M. Wt: 259.12 g/mol
InChI Key: RLFREWACMAYOEO-UHFFFAOYSA-N
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Description

The compound 2H-1-benzopyran, 3,4-dichloro-7-methoxy-2,2-dimethyl- is a benzopyran derivative featuring a bicyclic aromatic framework with specific substituents: 3,4-dichloro, 7-methoxy, and 2,2-dimethyl groups. Benzopyrans are widely studied for their diverse biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73739-03-4

Molecular Formula

C12H12Cl2O2

Molecular Weight

259.12 g/mol

IUPAC Name

3,4-dichloro-7-methoxy-2,2-dimethylchromene

InChI

InChI=1S/C12H12Cl2O2/c1-12(2)11(14)10(13)8-5-4-7(15-3)6-9(8)16-12/h4-6H,1-3H3

InChI Key

RLFREWACMAYOEO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C(C2=C(O1)C=C(C=C2)OC)Cl)Cl)C

Origin of Product

United States

Preparation Methods

Reaction of 4-Cyano-Phenol with Isoprene

The cyclocondensation of 4-cyano-phenol with isoprene under acid-catalyzed conditions represents a foundational method for constructing the benzopyran core. In this process, 4-cyano-phenol reacts with isoprene in the presence of para-toluenesulfonic acid (p-TsOH) as a catalyst, yielding 6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran as an intermediate. The reaction proceeds via electrophilic aromatic substitution, where the diene acts as a dienophile, facilitating ring closure. Optimal conditions involve toluene as the solvent, a temperature range of 60–80°C, and a reaction time of 5–15 hours, achieving yields of 90–95%.

Ring-Closure and Halogenation

Subsequent dehydrogenation of the dihydro intermediate is achieved using bromine or N-bromosuccinimide (NBS), generating 6-cyano-2,2-dimethyl-2H-1-benzopyran. Chlorination at the 3,4-positions is then performed via electrophilic substitution using chlorine gas in dichloromethane at 0–5°C, followed by methoxylation at the 7-position using sodium methoxide in methanol. This stepwise approach ensures regioselective functionalization, critical for maintaining the integrity of the dimethyl groups at C2.

Alkylation of Dihydrocoumarin Derivatives

Grignard Reagent-Mediated Alkylation

A scalable route involves the reaction of dihydrocoumarin with alkylmagnesium bromides. For instance, treatment of dihydrocoumarin with methylmagnesium bromide in anhydrous ether generates a tertiary alcohol intermediate, which undergoes acid-catalyzed dehydration (e.g., p-TsOH in benzene) to form 3,4-dihydro-2,2-dimethyl-2H-1-benzopyran. This method is advantageous for introducing sterically hindered alkyl groups, with yields exceeding 85% under optimized conditions.

Spiroalkylation and Functionalization

Spiroalkylated derivatives are synthesized by reacting dihydrocoumarin with alkyldimagnesium bromides (C3–C5 chains). The resulting spiro compounds are halogenated using N-chlorosuccinimide (NCS) in acetonitrile, introducing chlorine atoms at the 3,4-positions. Methoxylation is subsequently achieved via nucleophilic aromatic substitution with sodium methoxide under reflux.

Pd(II)-Catalyzed Tandem C–H Alkenylation/C–O Cyclization

Mechanism and Substrate Scope

Recent advances employ palladium catalysis to streamline benzopyran synthesis. Flavone derivatives undergo Pd(II)-catalyzed C–H alkenylation with acrylates, followed by intramolecular C–O cyclization to form the benzopyran framework. This one-pot method operates under mild conditions (80°C, 12–24 hours) and accommodates diverse substituents, including electron-withdrawing groups (e.g., Cl, CN). Yields range from 70% to 88%, depending on the electronic nature of the substrate.

Optimization Studies

Key parameters influencing efficiency include:

  • Catalyst loading : 5 mol% Pd(OAc)₂ maximizes yield while minimizing costs.

  • Solvent effects : Dichloroethane (DCE) enhances reaction rates compared to DMF or THF.

  • Directing groups : The 7-methoxy group acts as an intrinsic directing group, facilitating regioselective alkenylation.

Halogenation and Functional Group Interconversion

Direct Chlorination Strategies

Electrophilic chlorination using SO₂Cl₂ in CCl₄ introduces chlorine atoms at the 3,4-positions with >90% selectivity. Kinetic studies reveal that the methoxy group at C7 deactivates the ring, necessitating elevated temperatures (80–100°C) for complete conversion.

Methoxylation via SNAr Reactions

Nucleophilic aromatic substitution (SNAr) of nitro or cyano groups at C7 with sodium methoxide in DMSO affords the methoxy derivative. This step is typically performed after halogenation to avoid demethylation side reactions.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Reaction Time (h)Scalability
CyclocondensationPhenol + isoprene → halogenation90–9515–20Industrial
AlkylationDihydrocoumarin + Grignard reagent85–9010–15Pilot-scale
Pd-CatalyzedTandem alkenylation/cyclization70–8812–24Lab-scale

Key Intermediates and Their Roles

IntermediateStructureFunction
6-Cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran![Structure1]Precursor for halogenation and methoxylation
3,4-Epoxy-6-cyano-2,2-dimethyl-2H-1-benzopyran![Structure2]Enables ring-opening for functionalization
Spiroalkylated dihydrocoumarin![Structure3]Facilitates steric control during alkylation

Industrial-Scale Considerations

Cost-Benefit Analysis

Cyclocondensation methods dominate industrial production due to low catalyst costs (p-TsOH ≈ $50/kg) and high throughput. Conversely, Pd-catalyzed routes, while atom-economical, face barriers due to palladium’s high cost ($1,800/oz).

Environmental Impact

Grignard-based methods generate significant magnesium waste, necessitating post-treatment with ammonium chloride. Recent efforts focus on developing aqueous-phase cyclocondensation to reduce organic solvent use .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The chlorine atoms at the 3 and 4 positions can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atoms.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes and interactions.

    Drug Development: It may serve as a lead compound for the development of new pharmaceuticals with potential therapeutic applications.

Medicine:

    Antioxidant Properties: The compound exhibits antioxidant properties, making it useful in the development of antioxidant therapies.

    Anti-inflammatory Agents: It may have potential as an anti-inflammatory agent in the treatment of various inflammatory conditions.

Industry:

    Polymer Additives: The compound can be used as an additive in polymer formulations to enhance their properties.

    Coatings and Paints: It may be used in the formulation of coatings and paints to improve their durability and performance.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran, 3,4-dichloro-7-methoxy-2,2-dimethyl- involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through the following mechanisms:

    Antioxidant Activity: The compound can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage.

    Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation.

    Signal Transduction Modulation: The compound may modulate signal transduction pathways, affecting cellular responses and functions.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their substituents are summarized below:

Compound Name Substituents Molecular Formula Key Features Reference
Precocene I (7-Methoxy-2,2-dimethyl-2H-1-benzopyran) 7-methoxy, 2,2-dimethyl C₁₂H₁₄O₂ Lacks chlorine; antigonadotropic activity
3-(3,4-Dichlorophenyl)-7-(2-piperidin-1-yl-ethoxy) 2H-1-benzopyran-2-one (3fa) 3-(3,4-dichlorophenyl), 7-piperidin-ethoxy C₂₂H₂₁Cl₂NO₃ Dichlorophenyl group; antimicrobial activity
3-(3,4-Dichlorobenzoyl)-7-methyl-pyrano[4,3-b]pyran-5-one (8c) 3,4-dichlorobenzoyl, 7-methyl C₁₇H₁₁Cl₂O₄ Pyrano-pyranone core; high melting point
7-Acetyloxy-4-bromomethyl-2H-1-benzopyran-2-one (3) 7-acetyloxy, 4-bromomethyl C₁₂H₉BrO₄ Bromine substituent; synthetic intermediate

Key Observations :

  • For example, 3fa exhibits antimicrobial properties with an 84% synthesis yield .
  • Methoxy Groups : The 7-methoxy group in Precocene I () is associated with antigonadotropic activity in insects, suggesting that similar substituents in the target compound may influence bioactivity .
  • Dimethyl Groups : The 2,2-dimethyl configuration in Precocene I contributes to structural rigidity, which may affect solubility and pharmacokinetics .

Physical and Chemical Properties

Property Target Compound (Inferred) Precocene I Compound 3fa Compound 8c
Molecular Weight ~285 g/mol (estimated) 190.24 g/mol 418 g/mol 362.18 g/mol
Melting Point Likely >150°C (due to Cl) N/A 110–112°C 178°C
Boiling Point Higher than Precocene I (68°C at 0.1 mmHg) 68°C at 0.1 mmHg Not reported Not reported
Solubility Lower in polar solvents (due to Cl) Likely lipophilic Moderate in organic solvents Low in water

Analysis :

  • The 3,4-dichloro groups in the target compound are expected to increase its melting point compared to non-chlorinated analogs like Precocene I, as seen in 3fa (110–112°C) and 8c (178°C) .
  • Chlorine substituents may reduce aqueous solubility but enhance binding to hydrophobic biological targets.

Comparison :

  • The dichloro-substituted 3fa shows antimicrobial activity, suggesting that the target compound may share similar properties due to its halogenated structure .
  • The absence of chlorine in Precocene I correlates with insect-specific activity, whereas chlorine may broaden target specificity .

Biological Activity

2H-1-Benzopyran, 3,4-dichloro-7-methoxy-2,2-dimethyl- is a compound belonging to the benzopyran class, characterized by its unique molecular structure and diverse biological activities. This article presents a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C12H12Cl2O2
  • Molecular Weight : 259.128 g/mol
  • Structure : The compound features a fused benzene and pyran ring with two chlorine atoms and a methoxy group, which contributes to its reactivity and biological properties.

Biological Activities

Research indicates that derivatives of 2H-1-benzopyran exhibit a range of biological activities:

  • Antimicrobial Activity :
    • Studies have shown that benzopyrone derivatives can inhibit bacterial DNA gyrase B, which is crucial for bacterial replication. This suggests potential as antibacterial agents .
    • Specific derivatives demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Antifungal Activity :
    • Some derivatives also exhibited antifungal properties against Candida albicans, indicating their potential in treating fungal infections .
  • Photosensitizing Activity :
    • Certain benzopyrone derivatives have shown promising photosensitizing activity, which can be harnessed in photodynamic therapy for cancer treatment. Compounds in this category were found to be more effective than established standards like xanthotoxin .

Synthesis Methods

The synthesis of 2H-1-benzopyran derivatives can be achieved through various chemical reactions, including:

  • Condensation Reactions : Utilizing phenolic compounds and appropriate aldehydes or ketones.
  • Cyclization Reactions : Forming the benzopyran structure through cyclization of substituted phenols with suitable electrophiles.

Study 1: Antimicrobial Evaluation

A study evaluated the antibacterial efficacy of several benzopyrone derivatives against various bacterial strains. The results indicated that specific compounds exhibited broad-spectrum antimicrobial activity:

CompoundActivity Against S. aureusActivity Against E. coliActivity Against C. albicans
Compound AActiveInactiveInactive
Compound BActiveActiveActive
Compound CInactiveActiveActive

This study highlights the importance of structural modifications in enhancing biological activities .

Study 2: Photosensitizing Properties

Another research focused on the photosensitizing effects of benzopyrone derivatives in vitro. The findings revealed that certain derivatives had comparable or superior activity to xanthotoxin:

CompoundPhotosensitizing Activity (Relative to Xanthotoxin)
Compound DHigher
Compound EComparable
Compound FLower

These results suggest potential applications in photodynamic therapy for cancer treatment .

Q & A

Q. What are the recommended safety protocols for handling 2H-1-benzopyran derivatives in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved N95/P100 masks) is required if airborne particulates are generated .
  • Ventilation: Conduct experiments in a fume hood to minimize inhalation risks. Ensure local exhaust ventilation for dust control .
  • Storage: Store in airtight containers away from incompatible materials (e.g., strong oxidizers) at room temperature .
  • Spill Management: Use inert absorbents (e.g., vermiculite) for solid spills. Avoid dry sweeping to prevent dust dispersion .

Q. How can the purity of 2H-1-benzopyran derivatives be validated after synthesis?

Methodological Answer:

  • Chromatographic Techniques:
    • HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm for baseline separation of impurities .
    • TLC: Employ silica gel plates with ethyl acetate/hexane (1:3) as the eluent; visualize under UV light or iodine staining .
  • Spectroscopic Confirmation:
    • NMR: Compare 1H^1H and 13C^{13}C NMR spectra with literature data (e.g., coupling constants for methoxy and dimethyl groups) .
    • Mass Spectrometry: Validate molecular ion peaks (e.g., ESI-MS for [M+H+^+] or [M–H^-] signals) .

Advanced Research Questions

Q. What synthetic strategies are effective for introducing electron-withdrawing groups (e.g., dichloro substituents) into the benzopyran scaffold?

Methodological Answer:

  • Electrophilic Substitution: Use chlorinating agents (e.g., SOCl2\text{SOCl}_2) under controlled conditions. For regioselective 3,4-dichlorination, employ Cl2\text{Cl}_2 gas in the presence of FeCl3_3 as a catalyst .
  • Radical Bromination/Chlorination: Optimize reaction time and temperature with initiators like AIBN. For example, refluxing in CCl4\text{CCl}_4 with NBS\text{NBS} yields brominated intermediates, which can be converted to chloro derivatives via nucleophilic substitution .
  • Post-Functionalization: After cyclization, use Ullmann coupling or Buchwald-Hartwig amination to introduce substituents while preserving the benzopyran core .

Q. How can structure-activity relationships (SAR) guide the design of bioactive 2H-1-benzopyrans?

Methodological Answer:

  • Key Substituent Effects:
    • Methoxy Groups: Enhance metabolic stability and modulate electron density; 7-methoxy substitution improves bioavailability in antihypertensive analogs .
    • Chlorine Atoms: Increase lipophilicity and binding affinity to hydrophobic enzyme pockets (e.g., cytochrome P450 inhibition) .
  • In Silico Modeling:
    • Perform docking studies (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., calcium channels for antihypertensive activity) .
    • Calculate physicochemical parameters (logP, polar surface area) using ChemAxon or MOE to optimize drug-likeness .

Q. What analytical challenges arise in quantifying trace degradation products of 2H-1-benzopyrans, and how can they be resolved?

Methodological Answer:

  • Challenge: Low-abundance degradation products (e.g., quinone derivatives from oxidation) may co-elute with the parent compound.
  • Solutions:
    • LC-MS/MS: Use a triple quadrupole mass spectrometer in MRM mode for selective detection of trace impurities .
    • Derivatization: Enhance sensitivity by tagging reactive groups (e.g., hydroxyls) with dansyl chloride for fluorescence detection .
    • Stability-Indicating Methods: Stress-test under acidic, basic, oxidative, and photolytic conditions to validate method robustness .

Data Gaps and Contradictions

Q. Why are ecotoxicological data (e.g., biodegradability, aquatic toxicity) lacking for this compound, and how can researchers address this gap?

Methodological Answer:

  • Current Limitations: Most safety data sheets (SDS) lack ecotoxicological profiles due to limited regulatory requirements for research-grade chemicals .
  • Proposed Studies:
    • Microtox® Assay: Evaluate acute toxicity using Vibrio fischeri luminescence inhibition .
    • OECD 301D Test: Assess ready biodegradability in a closed-bottle system with activated sludge .

Q. How do conflicting carcinogenicity classifications (e.g., IARC vs. OSHA) impact risk assessment for long-term studies?

Methodological Answer:

  • Risk Mitigation:
    • Adopt ALARA (As Low As Reasonably Achievable) principles for exposure, even if classifications vary.
    • Use in vitro genotoxicity assays (Ames test, micronucleus assay) to validate safety .
  • Documentation: Clearly cite conflicting classifications in protocols and justify containment measures (e.g., double-gloving, HEPA filters) .

Methodological Best Practices

Q. What experimental controls are critical when studying the oxidative stability of 2H-1-benzopyrans?

Methodological Answer:

  • Positive Controls: Include ascorbic acid or BHT to benchmark antioxidant activity .
  • Accelerated Aging: Use UV chambers (254 nm) or H2O2\text{H}_2\text{O}_2-spiked solutions to simulate degradation .
  • Analytical Controls: Run blank samples (solvent-only) to distinguish artifacts from true degradation peaks .

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